molecular formula C8H10BClO4 B2522582 (3-Chloro-2,4-dimethoxyphenyl)boronic acid CAS No. 750585-61-6

(3-Chloro-2,4-dimethoxyphenyl)boronic acid

Cat. No.: B2522582
CAS No.: 750585-61-6
M. Wt: 216.42
InChI Key: ANGLQGBCFZWGHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Arylboronic Acids as Versatile Synthetic Building Blocks

The significance of arylboronic acids as versatile synthetic building blocks is firmly rooted in their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. researchgate.net This palladium-catalyzed reaction enables the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate, providing a powerful method for the construction of biaryl and substituted aromatic systems. mdpi.com The mild reaction conditions, broad functional group compatibility, and the generally low toxicity of the boron-containing reagents have made the Suzuki-Miyaura coupling a cornerstone of modern synthetic chemistry, with widespread applications in the pharmaceutical, agrochemical, and materials science industries. nih.govresearchgate.net

Beyond the Suzuki-Miyaura reaction, arylboronic acids participate in a variety of other important transformations, including Chan-Lam amination and oxidation reactions, further highlighting their versatility. researchgate.net Their ability to be readily synthesized and functionalized allows for the introduction of a wide array of substituents into organic molecules, making them invaluable for the systematic exploration of structure-activity relationships in drug discovery and the fine-tuning of material properties. researchgate.netchemrxiv.org

Contextualizing (3-Chloro-2,4-dimethoxyphenyl)boronic Acid within the Organoboron Chemical Landscape

This compound, with its specific substitution pattern, represents a tailored building block within the vast family of organoboron compounds. The presence of a chloro substituent and two methoxy (B1213986) groups on the phenyl ring imparts distinct electronic and steric properties to the molecule. These substituents can influence the reactivity of the boronic acid in cross-coupling reactions and provide specific points of interaction in the final target molecules. ontosight.ai

The chloro group, an electron-withdrawing substituent, can affect the electronic nature of the aromatic ring, while the electron-donating methoxy groups can modulate both the electronic properties and the steric environment around the boronic acid functionality. This unique combination of functional groups makes this compound a valuable reagent for the synthesis of highly substituted and complex organic molecules, particularly in the pursuit of novel therapeutic agents and functional materials. orgsyn.org

Chemical Compound Data

Below is a table summarizing the key identifiers for this compound.

IdentifierValue
IUPAC Name This compound
CAS Number 750585-61-6
Molecular Formula C₈H₁₀BClO₄
Molecular Weight 216.43 g/mol
Canonical SMILES COC1=C(C=C(C=C1Cl)B(O)O)OC

Detailed Research Findings

While specific, in-depth research articles focusing solely on the synthesis and application of this compound are not extensively detailed in readily available literature, its utility can be inferred from the broader context of substituted phenylboronic acids in organic synthesis. The primary application of such compounds lies in their use as coupling partners in Suzuki-Miyaura reactions to introduce the 3-chloro-2,4-dimethoxyphenyl moiety into a target molecule.

For instance, in the synthesis of complex biaryl compounds, this compound would be reacted with an appropriate aryl halide or triflate in the presence of a palladium catalyst and a base. The specific reaction conditions, such as the choice of catalyst, ligand, solvent, and base, would be optimized to achieve the desired product in high yield. The chloro and dimethoxy substituents on the boronic acid would be expected to influence the reaction kinetics and potentially the regioselectivity of the coupling.

In the context of medicinal chemistry, the 3-chloro-2,4-dimethoxyphenyl fragment can be a key structural motif in bioactive molecules. The chlorine atom can participate in halogen bonding or act as a metabolic blocking group, while the methoxy groups can influence solubility and receptor binding through hydrogen bonding interactions. Therefore, the use of this compound allows for the direct incorporation of this pre-functionalized aromatic ring into potential drug candidates, streamlining the synthetic process.

Although detailed experimental procedures and yields for reactions specifically involving this compound are not provided in the search results, the general protocols for Suzuki-Miyaura couplings are well-established. A typical procedure would involve dissolving the aryl halide, this compound, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) in a suitable solvent system (e.g., dioxane/water, toluene/water, or DMF). The reaction mixture would then be heated until the starting materials are consumed, followed by workup and purification to isolate the desired biaryl product.

The strategic placement of the chloro and dimethoxy groups on the phenyl ring of this boronic acid makes it a valuable and specific tool for organic chemists aiming to construct complex molecules with precisely controlled substitution patterns. Its application, primarily within the robust and reliable framework of the Suzuki-Miyaura cross-coupling reaction, continues to be a key strategy in the synthesis of novel organic compounds with potential applications in various fields of science and technology.

Properties

IUPAC Name

(3-chloro-2,4-dimethoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BClO4/c1-13-6-4-3-5(9(11)12)8(14-2)7(6)10/h3-4,11-12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANGLQGBCFZWGHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)OC)Cl)OC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Chloro 2,4 Dimethoxyphenyl Boronic Acid

Direct Synthesis Strategies

This strategy would likely involve the generation of an organometallic intermediate from a suitable precursor, such as 1-bromo-3-chloro-2,4-dimethoxybenzene or 1,3-dichloro-2,4-dimethoxybenzene. The regioselectivity of metal-halogen exchange or deprotonation would be a critical factor. For instance, treatment of 1-chloro-2,4-dimethoxybenzene with a strong base like n-butyllithium could potentially lead to lithiation at the C3 position, directed by the methoxy (B1213986) groups. Subsequent quenching of this organolithium species with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) followed by acidic workup would yield the desired boronic acid. However, specific reaction conditions and the regiochemical outcome for this particular substrate are not documented.

The Miyaura borylation is a powerful method for the synthesis of arylboronic acids and their esters. This approach would utilize a dihalo-precursor, such as 1-bromo-3-chloro-2,4-dimethoxybenzene or 1,3-dichloro-2,4-dimethoxybenzene, and a boron source like bis(pinacolato)diboron (B₂pin₂) or tetrahydroxydiboron. The reaction is catalyzed by a palladium complex, often with a phosphine ligand. The key challenge in using a dihalo-precursor would be achieving selective borylation at the desired position. The relative reactivity of the C-Br versus C-Cl bond would dictate the outcome. No specific examples of this transformation for the synthesis of (3-Chloro-2,4-dimethoxyphenyl)boronic acid are available.

Iridium-catalyzed C-H borylation has emerged as a potent tool for the direct functionalization of arenes. This method could potentially be applied to 1-chloro-2,4-dimethoxybenzene. The regioselectivity of iridium-catalyzed borylation is typically governed by steric factors, with the catalyst favoring the least hindered C-H bond. In the case of 1-chloro-2,4-dimethoxybenzene, the C3 position is sterically hindered by the adjacent chloro and methoxy groups, while the C5 and C6 positions are more accessible. Therefore, achieving selective borylation at the C3 position via this method would be challenging without a directing group. There are no published reports of a directed C-H borylation to produce this compound.

Precursor-Based and Functional Group Manipulation Routes

This approach would involve starting with a pre-existing arylboronic acid and modifying its functional groups to arrive at the target structure. For example, one could envision a scenario starting from a brominated or iodinated dimethoxyphenylboronic acid and introducing the chloro group at a later

Reactivity and Mechanistic Understanding of 3 Chloro 2,4 Dimethoxyphenyl Boronic Acid

(3-Chloro-2,4-dimethoxyphenyl)boronic acid is a versatile organoboron compound utilized in the synthesis of complex organic molecules. Its reactivity is primarily centered around the carbon-boron bond, which enables its participation in various transition metal-catalyzed cross-coupling reactions. This article explores its application in Suzuki-Miyaura, Chan-Lam, and oxidative coupling reactions, detailing the catalytic systems, mechanistic pathways, and substrate tolerance associated with its use.

Advanced Spectroscopic and Computational Characterization of 3 Chloro 2,4 Dimethoxyphenyl Boronic Acid

Experimental Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

No experimental FT-IR data for (3-Chloro-2,4-dimethoxyphenyl)boronic acid has been found. A detailed analysis of its vibrational modes, including characteristic peaks for O-H, C-H, C=C aromatic, B-O, and C-Cl bonds, cannot be provided without an experimental spectrum.

Fourier Transform Raman (FT-Raman) Spectroscopy

Specific FT-Raman spectroscopic data for this compound is not available. An analysis of its Raman shifts, which would complement the FT-IR data and provide information on the molecule's vibrational modes, cannot be conducted.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Proton (¹H) and Carbon (¹³C) NMR for Structural Assignment

Experimentally determined ¹H and ¹³C NMR chemical shifts and coupling constants for this compound are not available in the literature. A complete assignment of proton and carbon signals to the molecular structure cannot be performed without this data.

Boron (¹¹B) NMR for Boron Environment Elucidation

The ¹¹B NMR spectrum for this compound has not been reported. The chemical shift, which would confirm the trigonal planar sp² hybridization of the boron atom, is therefore unknown. Phenylboronic acids typically exhibit ¹¹B NMR signals in the range of 27-30 ppm relative to BF₃·OEt₂.

Conformational Dynamics Studies

There are no published studies on the conformational dynamics of this compound. Such studies, often employing variable temperature NMR or computational methods, would provide insight into the rotational barriers around the C-B and C-O bonds and the preferred orientation of the boronic acid and methoxy (B1213986) groups.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

Ultraviolet-visible (UV-Vis) absorption spectroscopy is a technique that investigates the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of light absorbed is dependent on the energy difference between these orbitals.

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions associated with the substituted benzene (B151609) ring. The primary transitions are typically π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding).

π → π Transitions:* These are high-energy transitions characteristic of aromatic systems and are generally associated with strong absorption bands. For phenylboronic acids, these transitions arise from the excitation of electrons from the π bonding orbitals of the phenyl ring to the corresponding π* antibonding orbitals. The presence of two methoxy groups (-OCH₃) as auxochromes (color-enhancing groups) is expected to cause a bathochromic shift (shift to longer wavelength) of the absorption maxima compared to unsubstituted phenylboronic acid, due to the extension of the conjugated system by the lone pairs on the oxygen atoms.

n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen atoms of the methoxy and boronic acid groups, to a π* antibonding orbital of the aromatic ring. These transitions are typically weaker in intensity compared to π → π* transitions.

Theoretical studies on similar compounds, like 3-fluorophenylboronic acid, have shown absorption maxima in the range of 200-400 nm when analyzed in solvents like ethanol (B145695) and water. nih.gov For this compound, the combined electronic effects of the chloro and dimethoxy substituents would influence the precise location of the absorption maxima (λ_max). The electron-donating methoxy groups and the electron-withdrawing (by induction) yet electron-donating (by resonance) chloro group create a complex electronic environment that dictates the energy of the molecular orbitals. Time-dependent density functional theory (TD-DFT) is a powerful computational method used to predict electronic spectra and can provide theoretical λ_max values and oscillator strengths corresponding to the electronic transitions. scirp.org

Table 1: Expected Electronic Transitions for this compound

Transition Type Involved Orbitals Expected Intensity Expected Wavelength Region
π → π* HOMO → LUMO+n High ~250-300 nm
π → π* HOMO-n → LUMO Moderate to High ~220-270 nm
n → π* Lone pairs (O, Cl) → π* Low >280 nm

Note: This table is illustrative, based on general principles of UV-Vis spectroscopy for substituted aromatic compounds. Precise values require experimental measurement or specific TD-DFT calculations.

Quantum Chemical Calculations and Theoretical Studies

Quantum chemical calculations are indispensable for gaining a deeper understanding of the molecular structure, stability, and electronic properties of compounds like this compound.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.net It is widely employed to determine the most stable conformation (geometry optimization) of a molecule by finding the minimum energy state on its potential energy surface.

For this compound, DFT calculations, typically using the B3LYP hybrid functional with a basis set like 6-311++G(d,p), would be performed to predict key structural parameters. academie-sciences.fr This includes bond lengths (e.g., C-C, C-O, C-Cl, B-O, B-C), bond angles, and dihedral angles. The planarity of the boronic acid group -B(OH)₂ relative to the phenyl ring is a key conformational feature. Studies on related phenylboronic acids show that the most stable conformers often have the boronic acid group nearly coplanar with the benzene ring to maximize conjugation. nih.gov The orientation of the methoxy groups and the hydroxyl groups of the boronic acid moiety would also be determined to identify the global minimum energy structure.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate electrons. For this compound, the HOMO is expected to be a π-orbital predominantly localized over the electron-rich dimethoxy-substituted phenyl ring.

LUMO: Represents the ability of a molecule to accept electrons. The LUMO is likely to be a π* antibonding orbital, also distributed over the aromatic system, with potential contributions from the empty p-orbital of the boron atom.

Table 2: Illustrative FMO Data from a Related Compound (2,4-dimethoxyphenyl)boronic acid

Parameter Value (eV)
E_HOMO -6.2
E_LUMO -1.5
Energy Gap (ΔE) 4.7

Note: These values are for a related compound and serve as an estimate. The chloro substituent in the target molecule would alter these energies.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. researchgate.net It transforms the calculated wave function into localized orbitals corresponding to core electrons, lone pairs, and bonds.

For this compound, NBO analysis would reveal the nature of bonding and the extent of electron delocalization. Key interactions to investigate include:

π → π delocalization:* Within the phenyl ring, indicating the aromatic character.

n → σ interactions:* Donations from lone pairs into adjacent antibonding sigma (σ*) orbitals, which contribute to the stabilization of the molecule.

The analysis quantifies these interactions in terms of stabilization energy (E(2)), where a higher E(2) value indicates a stronger interaction and greater electron delocalization.

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electron density. These are the most likely sites for electrophilic attack. In this compound, these regions are expected around the oxygen atoms of the methoxy and boronic acid groups due to their high electronegativity and lone pairs.

Blue Regions: Indicate positive electrostatic potential, which is electron-deficient. These are susceptible to nucleophilic attack. The hydrogen atoms of the hydroxyl groups in the boronic acid moiety are expected to be highly positive, making them strong hydrogen bond donors.

Green Regions: Represent neutral or near-zero potential.

The MEP surface provides a comprehensive picture of the molecule's polarity and charge-related properties, highlighting the electron-rich nature of the oxygen atoms and the electron-deficient character of the boronic acid protons. bohrium.com

Prediction of Chemical Reactivity Descriptors (e.g., Electrophilicity Index)

No published studies containing calculations of the electrophilicity index or other chemical reactivity descriptors for this compound were identified. The electrophilicity index is a valuable parameter for categorizing the propensity of electron acceptors to acquire additional electronic charge. researchgate.net However, its value for this specific compound remains uncalculated in the available literature.

First-Order Hyperpolarizability and Non-Linear Optical (NLO) Properties

There is no available data from theoretical calculations or experimental measurements on the first-order hyperpolarizability (β) or other non-linear optical (NLO) properties of this compound. Organic materials can exhibit significant NLO properties, which are crucial for applications in photonics and optical switching. nih.govjhuapl.edu Chalcone derivatives and other organic crystals containing substituted phenyl rings have been investigated for these properties, but research on this specific boronic acid derivative was not found. researchgate.netresearchgate.net

Thermodynamic Parameters and Stability Predictions

Specific thermodynamic parameters such as enthalpy, Gibbs free energy, and entropy, derived from computational predictions for this compound, are not available in the searched literature. Such calculations are instrumental in predicting the stability and potential reaction pathways of a molecule. cuny.edu Without dedicated computational analysis, these thermodynamic values for the title compound are unknown.

Strategic Applications of 3 Chloro 2,4 Dimethoxyphenyl Boronic Acid in Complex Molecular Architectures

Synthesis of Substituted Biaryls and Heterobiaryls

The paramount application of (3-Chloro-2,4-dimethoxyphenyl)boronic acid lies in its utility as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to create biaryl and heterobiaryl structures. These motifs are prevalent in pharmaceuticals, agrochemicals, and materials science.

The general scheme for a Suzuki-Miyaura reaction involves the coupling of an organoboron species, such as this compound, with an organohalide in the presence of a palladium catalyst and a base. The reaction is valued for its mild conditions and high tolerance for various functional groups.

A key application for this class of reagents is in the synthesis of polychlorinated biphenyl (B1667301) (PCB) derivatives, which are important for toxicological studies. For instance, methoxylated PCB derivatives can be synthesized via Suzuki coupling between methoxy-substituted haloarenes and chlorinated phenylboronic acids. nih.gov This approach provides straightforward access to complex PCB congeners that are otherwise difficult to obtain. nih.govresearchgate.net

A closely related compound, 4-chloro-2-fluoro-3-methoxyphenylboronic acid, demonstrates the utility of these substituted boronic acids in the synthesis of complex heterobiaryls. It is a key reactant in the production of methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate, a substituted pyridine (B92270) derivative, via a Suzuki coupling reaction with a dichloropyridine carboxylate. google.com This reaction highlights the ability to selectively couple the boronic acid to a specific position on a polyhalogenated heterocycle.

Table 1: Representative Suzuki-Miyaura Coupling Reaction

Coupling Partner A Coupling Partner B Catalyst/Base Product Application Area Reference
This compound Aryl/Heteroaryl Halide (e.g., Dichloropyridine derivative) Pd(0) catalyst, Base (e.g., K₂CO₃) Substituted Biaryl or Heterobiaryl Pharmaceuticals, Agrochemicals google.com

Role as a Key Intermediate in the Construction of Diverse Carbocyclic and Heterocyclic Systems

Beyond the direct synthesis of biaryls, this compound serves as a pivotal intermediate for building more complex carbocyclic and heterocyclic scaffolds. Once the initial C-C bond is formed via Suzuki coupling, the remaining functional groups on the boronic acid's phenyl ring—the chloro and dimethoxy substituents—can be used for subsequent chemical transformations.

This stepwise approach allows for the modular construction of highly functionalized molecules. For example, the product of a Suzuki coupling using a reagent like 4-chloro-2-fluoro-3-methoxyphenylboronic acid can be further modified. google.com The resulting heterobiaryl, which contains multiple halogen sites, can undergo subsequent regioselective cross-coupling reactions to introduce additional diversity and build complex, poly-substituted systems. nih.gov

The synthesis of various heterocyclic scaffolds, such as quinazolines, pyrimidines, and pyridopyrimidines, often relies on the regioselective functionalization of polyhalogenated precursors. nih.govmdpi.comamazonaws.com Boronic acids with specific substitution patterns are crucial for introducing desired aryl groups at precise locations, thereby guiding the synthesis toward the target molecular architecture. The presence of methoxy (B1213986) groups can also influence the electronic properties of the system and provide sites for further derivatization, such as demethylation to reveal hydroxyl groups. nih.gov

Precursor in the Synthesis of Scaffolds for Chemical Biology Research (General)

Boron-containing compounds, particularly boronic acids, are increasingly recognized for their value in chemical biology and medicinal chemistry. mdpi.comnih.gov The boronic acid moiety itself can act as a pharmacophore, capable of forming reversible covalent bonds with diols present in biological molecules like saccharides and proteins. nih.gov This interaction is the basis for the mechanism of action of drugs like the proteasome inhibitor bortezomib. nih.gov

This compound serves as a precursor for introducing a specifically functionalized phenyl ring into larger scaffolds designed for biological investigation. These scaffolds can be developed into:

Enzyme Inhibitors: The substituted phenyl group can be incorporated into molecules targeting the active sites of enzymes, such as kinases or proteases. The chloro and methoxy groups can occupy specific pockets within the binding site, enhancing affinity and selectivity.

Molecular Probes: By attaching this boronic acid to fluorescent dyes or other reporter molecules, researchers can create probes to study biological processes. The unique substitution pattern can influence the probe's interaction with its biological target. nih.gov

Neuroprotective Agents: Boronic acid derivatives have shown promise in the development of drugs with neuroprotective properties, for example, by inhibiting Aβ aggregation in models of Alzheimer's disease. nih.gov

The synthesis of these complex biological tools often begins with a foundational cross-coupling reaction, where the (3-Chloro-2,4-dimethoxyphenyl) group is installed as a key structural element.

Table 2: Applications of Boron-Based Scaffolds in Chemical Biology

Scaffold Type Target/Application Role of Boronic Acid Precursor Key References
Dipeptidyl Boronic Acids Proteasome Inhibition (e.g., Cancer) Forms the core structure of the inhibitor. nih.gov
Boron-based Hybrids Neuroprotection (e.g., Alzheimer's Disease) Acts as a key building block for multi-target ligands. nih.gov
Benzoxaboroles Antimicrobial, Anti-inflammatory Forms the core heterocyclic scaffold. mdpi.com

Regioselective Functionalization and Derivatization Strategies

The substitution pattern of this compound presents interesting opportunities and challenges for regioselective reactions. In Suzuki-Miyaura couplings involving polyhalogenated substrates, the outcome often depends on the relative reactivity of the different halogen sites. The C4 position in 2,4-dichloroquinazolines, for example, is generally more electrophilic and thus more reactive in palladium-catalyzed couplings than the C2 position. nih.govmdpi.com

Chemists can exploit these intrinsic reactivity differences to perform sequential, site-selective couplings. A more reactive site can be functionalized first, followed by a second coupling at a less reactive site under different conditions. nih.gov In some cases, a position can be temporarily "deactivated" with a protecting group to direct the reaction to another site, as demonstrated in the synthesis of tricarbosubstituted quinazolines. nih.gov

The substituents on the boronic acid itself can also influence reactivity. The electron-donating methoxy groups can affect the nucleophilicity of the organoboron species, while the chlorine atom provides an additional site for potential future reactions, although it is generally less reactive in Suzuki couplings than bromine or iodine. This allows for derivatization strategies where the biaryl product of an initial Suzuki reaction can be subjected to a second cross-coupling at the chlorine site, potentially under more forcing conditions or with a different catalytic system, to build even more complex molecular architectures.

Future Directions and Emerging Research Avenues for 3 Chloro 2,4 Dimethoxyphenyl Boronic Acid

Development of Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly guiding the development of new synthetic routes in the chemical industry. For a valuable building block like (3-Chloro-2,4-dimethoxyphenyl)boronic acid, the focus is shifting towards more environmentally benign and efficient production methods. Future research in this area is likely to concentrate on several key aspects:

Alternative Solvents and Reaction Conditions: Traditional methods for synthesizing boronic acids can involve hazardous solvents and harsh reaction conditions. Future methodologies will likely explore the use of greener solvents such as water, supercritical fluids, or bio-based solvents. Additionally, the development of solvent-free reaction conditions or the use of microwave-assisted synthesis could significantly reduce energy consumption and reaction times.

Catalysis with Earth-Abundant Metals: While palladium catalysts are highly effective for the cross-coupling reactions in which this compound is used, palladium is a precious and costly metal. A significant future direction will be the development of catalytic systems based on more abundant and less toxic metals like iron, copper, or nickel to perform similar transformations.

Flow Chemistry and Process Intensification: Continuous flow chemistry offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation. The application of flow chemistry to the synthesis of this compound could lead to more efficient, scalable, and sustainable manufacturing processes.

ParameterTraditional Synthesis (Illustrative)Future Green Synthesis (Projected)
Solvent Toluene, TetrahydrofuranWater, Ethanol (B145695), or solvent-free
Catalyst Palladium-basedIron or Copper-based
Energy Input High-temperature refluxMicrowave irradiation or ambient temperature
Waste Generation Significant organic and metal wasteMinimized waste, catalyst recycling

Exploration of Novel Catalytic Transformations Beyond Established Couplings

The utility of this compound is largely defined by its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. However, the reactivity of the boronic acid moiety extends far beyond this single transformation. Future research will undoubtedly focus on unlocking the full potential of this versatile functional group.

Chan-Lam Coupling: This copper-catalyzed reaction enables the formation of carbon-heteroatom bonds, such as C-N, C-O, and C-S bonds. Exploring the use of this compound in Chan-Lam couplings would provide a direct route to a diverse range of amines, ethers, and thioethers, which are common motifs in biologically active molecules.

Petasis Reaction: The Petasis borono-Mannich reaction is a multicomponent reaction that combines a boronic acid, an amine, and an aldehyde to form substituted amines. The application of this compound in this reaction could facilitate the rapid assembly of complex molecular scaffolds from simple starting materials.

C-H Activation: Direct C-H activation is a powerful strategy in organic synthesis that avoids the need for pre-functionalized starting materials. Future investigations may focus on using this compound in novel C-H activation reactions, where the boronic acid acts as a coupling partner to functionalize otherwise inert C-H bonds.

Catalytic TransformationReactantsPotential Products
Suzuki-Miyaura Coupling Aryl Halide, Palladium CatalystBiaryl Compounds
Chan-Lam Coupling Amine/Alcohol/Thiol, Copper CatalystAryl Amines/Ethers/Thioethers
Petasis Reaction Amine, AldehydeSubstituted Amines
C-H Activation C-H containing substrate, Metal CatalystFunctionalized Aromatic Systems

Advanced Computational Design and Materials Science Applications

The unique electronic properties conferred by the chloro and dimethoxy substituents on the phenyl ring of this compound make it an intriguing candidate for incorporation into advanced materials. Computational chemistry and materials science offer powerful tools to predict and explore the potential applications of novel materials derived from this building block.

In Silico Design of Organic Electronics: Computational methods, such as Density Functional Theory (DFT), can be used to predict the electronic and photophysical properties of new organic materials. By modeling polymers or small molecules that incorporate the (3-chloro-2,4-dimethoxyphenyl) moiety, researchers can screen for candidates with desirable properties for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Development of Novel Polymers: The incorporation of this compound into polymer backbones through cross-coupling polymerization could lead to materials with tailored thermal, mechanical, and electronic properties. Computational studies can help in designing polymers with specific functionalities and predicting their performance characteristics before their synthesis.

Material ClassPotential ApplicationComputational Design Focus
Conjugated Polymers Organic Light-Emitting Diodes (OLEDs)Band gap, charge carrier mobility
Small Molecule Semiconductors Organic Field-Effect Transistors (OFETs)Molecular packing, electronic coupling
Functional Polymers Chemical SensorsBinding affinity, conformational changes

High-Throughput Synthesis and Screening in Chemical Libraries

The discovery of new drugs and agrochemicals is increasingly reliant on the screening of large and diverse collections of chemical compounds. This compound, with its distinct substitution pattern, represents a valuable building block for the construction of such chemical libraries.

Combinatorial Chemistry: High-throughput synthesis techniques can be employed to rapidly generate large libraries of compounds by reacting this compound with a wide array of coupling partners. This approach allows for the systematic exploration of chemical space around a core scaffold.

Fragment-Based Drug Discovery: In fragment-based screening, small, low-complexity molecules are screened for weak binding to a biological target. The (3-chloro-2,4-dimethoxyphenyl) moiety can serve as a starting fragment, which can then be optimized and grown into a more potent lead compound.

The inclusion of this compound in these screening libraries is motivated by the potential for its specific functional groups to engage in favorable interactions with biological targets, thereby increasing the likelihood of identifying novel bioactive compounds.

Library TypeSynthesis ApproachScreening MethodPotential Outcome
Diversity-Oriented Synthesis Parallel synthesis with diverse reactantsHigh-Throughput Screening (HTS)Identification of novel bioactive scaffolds
Target-Oriented Synthesis Focused synthesis around a known pharmacophoreBiochemical and cell-based assaysOptimization of lead compounds
Fragment Libraries Synthesis of small, simple derivativesBiophysical methods (e.g., NMR, SPR)Discovery of new binding fragments

Q & A

Basic Research Questions

Q. What is the role of (3-Chloro-2,4-dimethoxyphenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions, and how does its substituent pattern influence reactivity?

  • Methodological Insight : This compound serves as a key intermediate in Suzuki-Miyaura reactions due to its boronic acid group, which facilitates carbon-carbon bond formation. The chloro and methoxy substituents at the 3-, 2-, and 4-positions modulate electronic effects (e.g., electron withdrawal or donation) and steric hindrance, impacting coupling efficiency. To optimize reactivity, vary reaction conditions (e.g., base, solvent, catalyst) and monitor yields via HPLC or NMR .

Q. How can researchers synthesize and characterize this compound?

  • Methodological Insight : Synthesize via palladium-catalyzed borylation of a halogenated precursor or directed ortho-metalation. Characterize using 1H^1H/13C^{13}C-NMR, FT-IR (B-O stretch at ~1340 cm1^{-1}), and high-resolution mass spectrometry (HRMS). Confirm purity via HPLC with UV detection at 254 nm .

Q. What analytical techniques are suitable for quantifying trace impurities of this boronic acid in drug substances?

  • Methodological Insight : Use LC-MS/MS in Multiple Reaction Monitoring (MRM) mode for high sensitivity (detection limits <1 ppm). Optimize ionization parameters (e.g., ESI in negative mode) and employ a C18 column with acetonitrile/water (0.1% formic acid) gradient. Validate per ICH guidelines for linearity, accuracy, and robustness .

Advanced Research Questions

Q. How can reaction conditions be optimized for stereoselective cross-coupling using this boronic acid, particularly in chiral drug synthesis?

  • Methodological Insight : Screen chiral ligands (e.g., BINAP, Josiphos) to control stereochemistry. Use DFT calculations to predict transition-state geometries. Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism. Adjust solvent polarity (e.g., THF vs. DMF) to minimize steric clashes from the chloro and methoxy groups .

Q. What strategies mitigate boroxine formation during MALDI-MS analysis of this compound?

  • Methodological Insight : Derivatize with diols (e.g., pinacol) to form stable boronic esters, preventing trimerization. Alternatively, use 2,5-dihydroxybenzoic acid (DHB) matrix for in situ esterification. For direct analysis, employ low laser energy and rapid desorption to limit dehydration .

Q. How can researchers study the interaction of this boronic acid with glycoproteins while accounting for steric effects from its substituents?

  • Methodological Insight : Use surface plasmon resonance (SPR) with immobilized boronic acid surfaces. Compare binding kinetics (kon_{on}/koff_{off}) of glycoproteins (e.g., RNase B) vs. non-glycosylated analogs. Employ competitive elution with sorbitol to confirm specificity. Computational docking (e.g., AutoDock) can model steric hindrance from the methoxy groups .

Q. What computational approaches predict the binding affinity of this compound with diols in aqueous environments?

  • Methodological Insight : Perform molecular dynamics (MD) simulations using explicit solvent models (e.g., TIP3P water). Calculate binding free energies via MM-PBSA. Validate with experimental isothermal titration calorimetry (ITC) data. Parameterize boron’s partial charge using DFT (B3LYP/6-31G*) .

Q. How should discrepancies in reported binding constants (Kd_d) for diol interactions be addressed?

  • Methodological Insight : Standardize buffer conditions (pH 7.4, 25°C) and use stopped-flow kinetics to measure kon_{on}/koff_{off}. Control for ionic strength and competing anions (e.g., phosphate). Compare data across orthogonal methods (e.g., fluorescence quenching vs. SPR) to resolve contradictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.